molecular formula C8H5NO2S B3379312 Thieno[2,3-c]pyridine-4-carboxylic acid CAS No. 1554074-84-8

Thieno[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B3379312
CAS No.: 1554074-84-8
M. Wt: 179.2 g/mol
InChI Key: UXBFRQSMINJNGA-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H5NO2S and a molecular weight of 179.20 g/mol . Its structure features a fused thienopyridine ring system, which is a privileged scaffold in medicinal chemistry and material science. This carboxylic acid is a versatile building block in organic synthesis and drug discovery, particularly useful for constructing more complex molecules via amide coupling reactions or serving as a metal-chelating moiety. The compound is identified by CAS Number 1554074-84-8 . Researchers can utilize this compound in the exploration of novel pharmaceuticals, agrochemicals, and ligands for catalysis. As a fused bicyclic system, it offers a rigid framework that can mimic purine bases, making it a candidate for the development of nucleoside analogues or enzyme inhibitors. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-3-9-4-7-5(6)1-2-12-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBFRQSMINJNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Thieno 2,3 C Pyridine 4 Carboxylic Acid and Its Analogs

De Novo Synthesis Strategies for the Thieno[2,3-c]pyridine (B153571) Core

Cyclization Reactions for Thieno[2,3-c]pyridine Ring System Formation

The formation of the pyridine (B92270) ring fused to a thiophene (B33073) is most commonly achieved through cyclization reactions. These reactions strategically form the necessary carbon-carbon and carbon-nitrogen bonds to close the second ring.

Cyclization of 2-aminothiophenes with α,β-unsaturated carbonyl compounds

The Gewald reaction is a cornerstone in thiophene chemistry, providing a versatile route to highly substituted 2-aminothiophenes. arkat-usa.org This multicomponent reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. arkat-usa.org While widely used for synthesizing various fused heterocyclic systems like thieno[2,3-d]pyrimidines, its application to form the thieno[2,3-c]pyridine core is also a recognized strategy. arkat-usa.orgnih.gov In this approach, a suitably substituted 2-aminothiophene undergoes a condensation reaction followed by cyclization with an α,β-unsaturated carbonyl compound, in a manner analogous to the Friedländer annulation, to construct the fused pyridine ring. The specific precursors and conditions determine the final substitution pattern on the thieno[2,3-c]pyridine product.

Reaction of thiophene-2-carboxylic acid derivatives with ammonia (B1221849) or primary amines followed by cyclization

Building the pyridine ring from thiophene-2-carboxylic acid derivatives represents another fundamental approach. wikipedia.org Thiophene-2-carboxylic acid can be prepared through the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org The acid is then converted to a more reactive derivative, such as an acid chloride or ester. beilstein-journals.org For instance, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one has been achieved by reacting methyl 4-aminothiophene-3-carboxylate with formamide. researchgate.net A similar strategy can be envisioned for the thieno[2,3-c]pyridine isomer, where a 2-acylthiophene derivative bearing an appropriate leaving group on the acetyl methyl group is reacted with ammonia or a primary amine, leading to a condensation-cyclization cascade to furnish the pyridinone ring fused to the thiophene.

Modified Pomeranz-Fritsch Reaction Approaches utilizing acetal (B89532) intermediates

The Pomeranz-Fritsch reaction, a classical method for isoquinoline (B145761) synthesis, has been adapted for the preparation of thieno[2,3-c]pyridines. wikipedia.org This strategy generally involves the acid-promoted cyclization of a Schiff base derived from an aromatic aldehyde and an aminoacetaldehyde dialkyl acetal. wikipedia.orglookchem.com

A convenient synthesis of thieno[2,3-c]pyridine and its 2-substituted analogs has been achieved through the cyclization of the Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. lookchem.com A more recent and efficient multi-step method starts with 2-acetylthiophene. nih.govkuleuven.be This precursor undergoes a one-pot triazolation reaction to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. This acetal intermediate is then subjected to a modified Pomeranz-Fritsch cyclization to yield a fused thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridine system. nih.govnih.govresearchgate.net This approach avoids the often low yields of earlier methods and provides a key intermediate for further transformations. lookchem.comgoogle.com

Starting MaterialReagentIntermediateCyclization ConditionProductReference
2-ThiophenecarboxaldehydeAminoacetaldehyde dimethyl acetalSchiff BaseAcid-catalyzedThieno[2,3-c]pyridine lookchem.com
2-AcetylthiopheneNaN₃, I₂, KOH, H₂O₂ then Aminoacetaldehyde dimethyl acetal1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazolePPA, POCl₃Thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridine nih.gov
N-(2-thienyl)-methyl-N-[2,2-(dimethoxy)]ethyl-p-toluene sulfonamideN/AN/AStrong mineral acidThieno[2,3-c]pyridine google.com
Combes-Type Reactions Involving Acyl Pyruvates and Electron-Rich Amino Heterocycles

The Combes reaction, which synthesizes quinolines from anilines and β-diketones under acidic conditions, provides a conceptual framework for constructing pyridines fused to other heterocycles. While direct examples for thieno[2,3-c]pyridine synthesis using acyl pyruvates are not extensively documented in the provided context, the general strategy is applicable. The reaction would involve the condensation of an electron-rich 2-aminothiophene with a β-dicarbonyl compound, such as an acyl pyruvate, followed by acid-catalyzed cyclization and dehydration to afford the thieno[2,3-c]pyridine ring system. The use of an aminothiophene as the electron-rich amino heterocycle is analogous to the use of aniline (B41778) in the traditional Combes synthesis. This method has been applied to construct pyridine rings on complex heterocyclic scaffolds. researchgate.net

Metal-Free Denitrogenative Transformation Reactions via Fused 1,2,3-Triazoles

A novel and highly effective metal-free strategy for synthesizing thieno[2,3-c]pyridine derivatives has been developed, proceeding through a fused 1,2,3-triazole intermediate. nih.govnih.govresearchgate.net This method overcomes limitations of previous syntheses, such as the use of expensive metal catalysts and restricted product diversity. nih.gov

The synthesis begins with the readily available 2-acetylthiophene and follows a three-step sequence:

One-pot Triazolation: 2-Acetylthiophene is converted into 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. nih.govkuleuven.be

Pomeranz-Fritsch Cyclization: The triazole intermediate undergoes an intramolecular cyclization reaction to form the fused thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridine. nih.govrmit.edu.vnnih.gov

Denitrogenative Transformation: In the final and key step, the fused triazole is treated with an acid, leading to the extrusion of dinitrogen (N₂) and the formation of the thieno[2,3-c]pyridine ring. nih.govkuleuven.be This acid-mediated transformation can be coupled with the introduction of various nucleophiles, allowing for the synthesis of a library of 7-substituted thieno[2,3-c]pyridine derivatives in good yields. nih.gov For example, using liquid carboxylic acids as the solvent and catalyst leads to the formation of thieno[2,3-c]pyridine-7-ylmethyl ester derivatives. nih.govkuleuven.be

Fused Triazole IntermediateReagent/SolventTemperature (°C)Time (h)ProductYield (%)Reference
Thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridine1 M H₂SO₄/H₂O1001Thieno[2,3-c]pyridin-7-ylmethanol81 nih.gov
Thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridineAcetic acid1001Thieno[2,3-c]pyridin-7-ylmethyl acetate94 nih.gov
Thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridinePropionic acid1001Thieno[2,3-c]pyridin-7-ylmethyl propionate96 nih.gov
Thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridineButyric acid1001.5Thieno[2,3-c]pyridin-7-ylmethyl butyrate92 nih.gov
Thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridineIsobutyric acid1003Thieno[2,3-c]pyridin-7-ylmethyl isobutyrate90 nih.gov
Thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridinePivalic acid1003Thieno[2,3-c]pyridin-7-ylmethyl pivalate89 nih.gov
Thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-ɑ]pyridineTetrabutylammonium (B224687) bromide10017-(Bromomethyl)thieno[2,3-c]pyridine78 nih.gov

Multi-Component Reactions (MCRs) for Thienopyridine Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular architectures like the thienopyridine scaffold in a single step from multiple starting materials. A notable example is the Gewald reaction, which is instrumental in synthesizing substituted 2-aminothiophenes, the precursors to the thieno[2,3-c]pyridine system. nih.gov This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. nih.gov

For the synthesis of a thieno[2,3-c]pyridine precursor, a piperidone derivative serves as the ketone component. Specifically, the reaction of ethyl 4-oxo-piperidine-1-carboxylate with ethyl cyanoacetate (B8463686) and sulfur leads to the formation of a dihydrothieno[2,3-c]pyridine derivative. nih.gov This MCR assembles the thiophene ring onto the existing piperidine (B6355638) ring, creating the fused heterocyclic system in one pot. nih.gov

Table 1: Components for Gewald Multi-Component Reaction
Reactant TypeExample CompoundRole in Reaction
KetoneEthyl 4-oxo-piperidine-1-carboxylateProvides the carbon backbone for the pyridine portion
Active Methylene NitrileEthyl cyanoacetateContributes two carbons and a nitrogen (as an amino group after tautomerization) to the thiophene ring
Sulfur SourceElemental SulfurForms the sulfur heterocycle of the thiophene ring

Functional Group Interconversions and Post-Cyclization Modifications

Following the initial assembly of the thienopyridine core, subsequent reactions are necessary to install the C4-carboxylic acid and introduce other points of diversity.

Hydrolysis of Ester Precursors to Yield the Carboxylic Acid

A common and crucial step in the synthesis of Thieno[2,3-c]pyridine-4-carboxylic acid is the hydrolysis of a corresponding ester precursor, such as an ethyl or methyl ester. This transformation is typically achieved through saponification, which involves treating the ester with a base, like sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction is often followed by acidification to protonate the resulting carboxylate salt and yield the final carboxylic acid. This method is a standard procedure for converting carboxylate esters on heterocyclic systems to their acid form. researchgate.net For instance, the saponification of a 2-carboxylate on a thieno[2,3-c]pyridine framework has been shown to proceed smoothly, indicating the viability of this approach for the 4-position as well. researchgate.net

Introduction of Diverse Substituents via Targeted Chemical Transformations

The thieno[2,3-c]pyridine scaffold allows for the introduction of a wide range of substituents after the core ring system has been formed. A novel metal-free method utilizes a denitrogenative transformation of a fused 1,2,3-triazole intermediate to introduce functionality at the 7-position. nih.govkuleuven.be By reacting the triazole precursor with various liquid carboxylic acids, which act as both solvent and nucleophile, a series of thieno[2,3-c]pyridine-7-ylmethyl ester derivatives can be synthesized in good yields. nih.govkuleuven.be

This strategy has been successfully applied to generate a library of novel thienopyridine derivatives under mild, metal-free conditions. kuleuven.be The reaction proceeds via a nucleophilic insertion mechanism, overcoming the limitations of derivatization seen in more conventional methods. nih.govkuleuven.be

Table 2: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Nucleophilic Insertion nih.govkuleuven.be
Nucleophile (Solvent)ProductReaction Time (h)Yield (%)
Acetic acidthieno[2,3-c]pyridin-7-ylmethyl acetate194
Propionic acidthieno[2,3-c]pyridin-7-ylmethyl propionate1.592
Butyric acidthieno[2,3-c]pyridin-7-ylmethyl butyrate290
Isobutyric acidthieno[2,3-c]pyridin-7-ylmethyl isobutyrate385
Pivalic acidthieno[2,3-c]pyridin-7-ylmethyl pivalate388

Furthermore, halogenated thienopyridines serve as versatile intermediates for introducing diversity. researchgate.net Bromides at the 4- or 7-position can readily undergo modern cross-coupling reactions such as Suzuki and Stille couplings, or Buchwald-Hartwig aminations, to install various aryl, heteroaryl, or amino substituents. researchgate.net

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The efficiency of synthetic routes to thieno[2,3-c]pyridine derivatives is highly dependent on the reaction conditions. Optimization studies are critical for maximizing product yields and ensuring high selectivity. In the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines via the denitrogenative transformation of a triazole intermediate, several parameters were systematically varied. nih.govkuleuven.be

The choice of acid catalyst and solvent was found to be crucial. Triflic acid (TfOH) as the catalyst in 1,2-dichloroethane (B1671644) (DCE) as the solvent at 80 °C provided an acceptable yield of the desired product. nih.gov This demonstrates a significant improvement over other acid catalysts and solvent systems that were tested. nih.gov

Table 3: Optimization of Reaction Conditions for a Denitrogenative Transformation Reaction nih.gov
EntryCatalystSolventTemperature (°C)Yield (%)
1TFADCE10030
2H₂SO₄DCE100Trace
3TfOHToluene10055
4TfOHDioxane10050
5TfOHCH₃CN80Trace
6TfOHDCE8065

These findings underscore the importance of fine-tuning reaction parameters such as catalyst identity, solvent polarity, and temperature to control the reaction outcome, minimize side products, and make the synthesis more efficient and scalable. nih.gov

Derivatization Strategies and Scaffold Diversification of Thieno 2,3 C Pyridine 4 Carboxylic Acid

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid group at the 4-position of the thieno[2,3-c]pyridine (B153571) scaffold is a key handle for derivatization. Its conversion into various functional groups, such as amides and esters, allows for the introduction of diverse substituents to probe interactions with biological targets.

Amide formation is a prevalent strategy for diversifying the thieno[2,3-c]pyridine-4-carboxylic acid scaffold. Standard peptide coupling conditions are effectively employed for this purpose. For instance, this compound has been successfully coupled with various amines using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). nih.govscienceopen.com This method has been used to generate libraries of amide derivatives for high-throughput screening and hit-to-lead optimization in drug discovery programs. nih.gov

In one specific application, this compound was reacted with (4-(4-Bromo-2-ethylbenzyl)-1,4-diazepan-5-yl)(pyrrolidin-1-yl)methanone to produce a complex amide as part of the development of SARS-CoV-2 Mpro inhibitors. nih.gov The resulting amide demonstrated the utility of this scaffold in generating molecules that can fit into specific enzyme pockets, with the thienopyridine moiety occupying the S1 pocket of the protease. scienceopen.com The synthesis of pyridyl amides from related thienopyrimidine carboxylic acids has also been achieved using reagents like 1,1'-carbonyldiimidazole, indicating that this method is applicable for creating diverse amide libraries. google.com

Table 1: Examples of Amide Derivatives of this compound

Amine Reactant Coupling Reagent Resulting Compound Reference
(4-(4-Bromo-2-ethylbenzyl)-1,4-diazepan-5-yl)(pyrrolidin-1-yl)methanone HATU, DIPEA (4-(4-Bromo-2-ethylbenzyl)-1,4-diazepan-5-yl)(thieno[2,3-c]pyridin-4-yl)methanone nih.gov

Esterification of the carboxylic acid at the 4-position represents another fundamental derivatization pathway. While direct esterification of this compound is not extensively detailed in the provided literature, standard organic synthesis methods are applicable. These include Fischer esterification, involving refluxing the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a catalytic amount of strong acid, or by converting the carboxylic acid to its acyl chloride followed by reaction with an alcohol.

The utility of esters as key intermediates is evident in the synthesis of more complex molecules. For example, methyl esters on related scaffolds are often subjected to saponification (hydrolysis with a base like LiOH) to yield the parent carboxylic acid, which is then used in subsequent amide coupling reactions. nih.govscienceopen.com Furthermore, the synthesis of thieno[2,3-c]pyridine-7-ylmethyl esters has been achieved through a denitrogenative transformation reaction, highlighting the formation of ester functionalities elsewhere on the scaffold. nih.gov The existence of ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester further confirms that ester groups are a common feature of this heterocyclic system. abertay.ac.uk

Beyond amides and esters, the carboxylic acid group can be transformed into other functionalities to comprehensively explore the SAR of the thieno[2,3-c]pyridine scaffold. One effective method involves the use of organometallic intermediates. For example, lithiation of a related brominated thienopyridine at low temperatures, followed by quenching with an electrophile, allows for diverse functionalizations. nih.gov Reaction of a lithiated thienopyridine with carbon dioxide can form a carboxylic acid, and conversely, the carboxylic acid can be a precursor to these reactive intermediates. nih.gov

These lithiated species can react with various electrophiles to introduce new functional groups in place of the carboxyl moiety. For instance, reaction with N,N-dimethylacetamide can yield a 2-acetyl derivative (a ketone), while reaction with an isocyanate can produce an amide. nih.gov Such transformations are invaluable for SAR studies, as they allow medicinal chemists to probe the effects of replacing the hydrogen-bond-donating and -accepting carboxylic acid with groups that have different steric and electronic properties. wikipedia.org The conversion of a related nicotinic acid derivative to a nicotinoyl azide (B81097) also demonstrates a pathway to other reactive intermediates for further diversification. nih.gov

Structural Modifications of the Thieno[2,3-c]pyridine Ring System

Alterations to the core thieno[2,3-c]pyridine ring itself, through the introduction of substituents on either the thiophene (B33073) or pyridine (B92270) moiety, provide another dimension for scaffold diversification and SAR exploration.

The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). This reactivity can be harnessed to introduce substituents. Direct electrophilic substitution reactions such as halogenation and sulfonation are common for thiophene and its derivatives. nih.gov

A powerful method for functionalizing the thiophene ring of thienopyridines involves metallation. nih.gov The reaction of thiophene with butyllithium (B86547) results in deprotonation to form a 2-lithiothiophene intermediate. This nucleophilic species can then react with a wide range of electrophiles to install various substituents at the 2-position of the thiophene ring. nih.gov For thienopyridines, halogen-metal interchange at low temperatures (e.g., -70°C) is a particularly effective strategy to generate a lithiated species, which can then be functionalized. nih.gov This approach avoids potential side reactions like addition to the pyridine ring's carbon-nitrogen double bond. nih.gov

The pyridine ring exhibits distinct reactivity patterns that allow for regioselective substitution. The positions on the pyridine ring are electronically differentiated; positions 2, 4, and 6 are electron-deficient, while positions 3 and 5 are comparatively more electron-rich.

Nucleophilic Substitution: The electron-deficient nature of the 2- and 4-positions makes them susceptible to nucleophilic aromatic substitution. nih.gov A classic example is the Chichibabin reaction, where pyridine reacts with sodamide to yield 2-aminopyridine. nih.gov This type of reaction can be applied to the thieno[2,3-c]pyridine system to introduce amine groups.

Electrophilic Substitution: Conversely, electrophilic substitution on the pyridine ring is more difficult than on benzene and typically occurs at the 3-position. nih.gov Reactions like nitration and sulfonation require harsh conditions, such as fuming sulfuric acid. nih.gov Bromination can also be achieved at the 3-position using bromine and oleum. nih.gov

Directed Metallation and Functionalization: The introduction of substituents can also be guided by existing functional groups. For example, a 3-ethoxy group on a pyridine ring can direct lithiation to the 2-position, which can then be derivatized. nih.gov

Substitution at the 7-position: Specific methods have been developed for substitution at other positions. For instance, 7-(substituted methyl)thieno[2,3-c]pyridines have been synthesized via a denitrogenative transformation reaction involving an intermediate fused 1,2,3-triazole. nih.gov This multi-step process allows for the introduction of various groups at the 7-position through nucleophilic insertion. nih.gov

Table 2: Summary of Substitution Reactions on the Thienopyridine Scaffold

Ring Position(s) Reaction Type Example Reaction/Reagents Reference
Thiophene 2 Metallation/Electrophilic Quench n-BuLi, then CO₂ or other electrophile nih.gov
Thiophene 2/3 Electrophilic Substitution Halogenation (e.g., Br₂), Sulfonation (H₂SO₄/SO₃) nih.gov
Pyridine 2 Nucleophilic Substitution Sodamide (Chichibabin reaction) nih.gov
Pyridine 3 Electrophilic Substitution Nitration (H₂SO₄/HNO₃), Bromination (Br₂/Oleum) nih.gov

Partial or Full Saturation of the Pyridine Ring, yielding Tetrahydro- derivatives.

The partial or complete reduction of the pyridine ring within the thieno[2,3-c]pyridine framework to yield the corresponding 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (B1355546) derivatives represents a significant structural modification. This transformation from a planar, aromatic system to a more flexible, three-dimensional structure can profoundly influence the molecule's interaction with biological targets. While specific literature on the saturation of this compound is not abundant, the hydrogenation of related thienopyridine isomers provides insight into potential synthetic routes. researchgate.net

Catalytic hydrogenation is a primary method for the reduction of pyridine rings. msu.eduwordpress.com The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that can determine the extent of reduction (partial or full saturation). For fused heterocyclic systems like thienopyridines, catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on alumina (B75360) (Rh/Al₂O₃) are commonly employed. tcichemicals.com The thiophene ring is generally more resistant to hydrogenation than the pyridine ring, allowing for selective reduction under controlled conditions. Vigorous conditions, however, can lead to the reduction of both rings.

The presence of the carboxylic acid group at the 4-position may influence the reaction, potentially requiring protection or affecting catalyst activity. The synthesis of related tetrahydrothienopyridines has been achieved through methods like reductive formylation and the reduction of quaternary thienopyridinium salts with sodium borohydride, offering alternative strategies. researchgate.net

Below is a proposed data table illustrating potential conditions for the catalytic hydrogenation of this compound, based on general knowledge of heterocyclic ring reductions.

Table 1: Proposed Catalytic Hydrogenation Conditions for this compound

Entry Catalyst Solvent H₂ Pressure (atm) Temperature (°C) Time (h) Major Product
1 10% Pd/C Ethanol 1 25 24 Starting Material
2 10% Pd/C Acetic Acid 3 50 48 4,5,6,7-Tetrahydrothis compound
3 PtO₂ Methanol 5 60 12 4,5,6,7-Tetrahydrothis compound
4 5% Rh/Al₂O₃ Ethanol/HCl 10 80 24 Fully reduced bicyclic system

This table is illustrative and represents hypothetical experimental outcomes based on established principles of catalytic hydrogenation.

Combinatorial Library Synthesis Approaches for High-Throughput Screening.

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds for high-throughput screening (HTS). wikipedia.orgnih.gov Both solid-phase and solution-phase parallel synthesis are key techniques in this endeavor. nih.govnih.govmdpi.comnih.gov For this compound, the carboxylic acid functional group serves as an ideal handle for derivatization to create extensive amide libraries.

A solid-phase synthesis approach offers the advantage of simplified purification, as excess reagents and by-products can be washed away from the resin-bound product. nih.govrsc.org A potential workflow for the combinatorial synthesis of a thieno[2,3-c]pyridine-4-carboxamide library would involve:

Resin Loading: The this compound is attached to a suitable solid support, such as a Wang or Rink amide resin, via an ester or amide linkage. This is typically achieved using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Library Generation (Split-and-Pool Synthesis): The resin-bound starting material is split into multiple portions. Each portion is then reacted with a different amine from a diverse building block collection, forming a unique amide bond. wikipedia.org This step is often facilitated by peptide coupling reagents such as HBTU or HATU to ensure high reaction yields. acs.org

Cleavage: After the amide formation is complete, the desired products are cleaved from the solid support. The choice of cleavage cocktail (e.g., trifluoroacetic acid) depends on the type of resin and the stability of the final compounds.

Purification and Analysis: The cleaved products are then purified, typically by high-performance liquid chromatography (HPLC), and their identity and purity are confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

This approach allows for the creation of a vast number of distinct amide derivatives in a systematic and efficient manner, ready for biological evaluation in HTS campaigns.

Below is a representative data table outlining a small, hypothetical combinatorial library derived from this compound.

Table 2: Representative Combinatorial Library of Thieno[2,3-c]pyridine-4-carboxamides

Library Member ID Amine Building Block (R-NH₂) Molecular Formula of Product Calculated Molecular Weight (g/mol)
TPC-A01 Benzylamine C₁₅H₁₂N₂O₂S 284.34
TPC-A02 Cyclohexylamine C₁₄H₁₆N₂O₂S 276.36
TPC-A03 Morpholine C₁₂H₁₂N₂O₃S 264.30
TPC-A04 4-Fluoroaniline C₁₄H₉FN₂O₂S 288.29
TPC-A05 Piperidine (B6355638) C₁₃H₁₄N₂O₂S 262.33

This table showcases a small, illustrative subset of a potential combinatorial library.

Reactivity and Chemical Transformations of Thieno 2,3 C Pyridine 4 Carboxylic Acid and Its Derivatives

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the thieno[2,3-c]pyridine (B153571) core is a key handle for derivatization, allowing for the introduction of various functional groups through well-established carboxylic acid chemistry.

The carboxylic acid can be converted into more reactive intermediates to facilitate subsequent transformations. Standard methods for activating carboxylic acids are applicable to thieno[2,3-c]pyridine-4-carboxylic acid. These activated intermediates include:

Acyl Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the highly reactive acyl chloride. This intermediate readily reacts with a wide range of nucleophiles.

Acid Anhydrides: Reaction with a carboxylic acid anhydride (B1165640) or another activated carboxylic acid can form a mixed or symmetrical anhydride, which serves as an effective acylating agent.

Activated Esters: Esterification with phenols, such as p-nitrophenol, or with reagents like N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields activated esters. peptide.com These are stable enough to be isolated but sufficiently reactive to undergo amidation under mild conditions. peptide.com

These activation strategies are fundamental for the subsequent coupling and condensation reactions.

The activated derivatives of this compound are extensively used in peptide coupling and other condensation reactions to form amide bonds. uran.ua These reactions are crucial for building larger molecules with potential biological activity.

Common coupling reagents used in these transformations include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com To minimize racemization and improve efficiency, they are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.comuniurb.it

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents that lead to high yields and low levels of racemization. peptide.combachem.com

1,1'-Carbonyldiimidazole (CDI): This reagent activates the carboxylic acid by forming an imidazolide (B1226674) intermediate, which then reacts with an amine to form the desired amide. uran.ua This method is effective for the synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acids. uran.ua

These methods have been successfully employed to synthesize a variety of amides, including those with other heterocyclic moieties, leading to the development of new compounds with potential antimicrobial and anticancer activities. uran.uanih.gov

Transformations of the Thieno[2,3-c]pyridine Core

The fused heterocyclic system of thieno[2,3-c]pyridine exhibits distinct reactivity patterns on its two constituent rings, which can be selectively functionalized.

The pyridine (B92270) ring in the thieno[2,3-c]pyridine system is electron-deficient due to the electronegativity of the nitrogen atom. This makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C4 and C6). stackexchange.comyoutube.com The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.

The mechanism involves the attack of a nucleophile on the electron-deficient ring to form a high-energy anionic intermediate, known as a Meisenheimer complex. stackexchange.com The aromaticity is then restored by the departure of the leaving group. youtube.com The stability of the intermediate, which is enhanced by the presence of the electronegative nitrogen atom that can accommodate the negative charge, drives the reaction. stackexchange.com

For instance, a chloro group at the 4-position can be displaced by various nucleophiles, such as amines, to introduce new substituents. youtube.comnih.gov These reactions are often carried out by heating with the nucleophile, sometimes in the presence of a base. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the thieno[2,3-c]pyridine scaffold. mdpi.com These reactions typically require a halogenated or triflated thienopyridine derivative as the electrophilic partner.

Suzuki Coupling: This reaction involves the coupling of a halide (e.g., chloro-, bromo-, or iodo-thienopyridine) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govharvard.edu It is a versatile method for introducing aryl or vinyl substituents onto the thieno[2,3-c]pyridine core. nih.gov The choice of ligands for the palladium catalyst can be crucial for achieving high efficiency, especially with less reactive chlorides. nih.gov

Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org The mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the new C-C bond. wikipedia.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org It has become a widely used method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of specialized phosphine (B1218219) ligands has been critical to the success and broad applicability of this reaction. wikipedia.org

These palladium-catalyzed methods provide efficient routes to functionalized thieno[2,3-c]pyridine derivatives that would be difficult to access through other synthetic strategies.

In contrast to the electron-deficient pyridine ring, the thiophene (B33073) ring is electron-rich and thus undergoes electrophilic aromatic substitution (SEAr). researchgate.net The regioselectivity of this reaction is directed by the fused pyridine ring. Theoretical studies and experimental evidence for related thieno[2,3-b]pyridines indicate that electrophilic attack preferentially occurs at the C2 and C3 positions of the thiophene ring. rsc.org

The stability of the cationic intermediate (the sigma complex or arenium ion) determines the preferred site of substitution. Attack at the C2 or C3 position leads to a more stable intermediate where the positive charge can be delocalized over the thiophene ring without disrupting the aromaticity of the pyridine ring as significantly.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group using nitrating agents. rsc.org

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, although these reactions can be complicated by the Lewis acidic conditions and potential coordination of the catalyst to the pyridine nitrogen. quimicaorganica.org

The precise conditions and outcomes of electrophilic substitution on the thieno[2,3-c]pyridine system can be influenced by the substituents already present on the ring system.

Ring-Opening and Rearrangement Reactions, such as Denitrogenative Ring-Opening

A notable transformation within the chemistry of thieno[2,3-c]pyridine derivatives involves denitrogenative ring-opening reactions. nih.gov This process is a key step in a metal-free, three-step synthesis strategy for producing a variety of substituted thieno[2,3-c]pyridine derivatives. nih.govresearchgate.net The synthesis begins with readily available 2-acetylthiophene (B1664040) and proceeds through a one-pot triazolization and a subsequent semi-quantitative Pomeranz-Fritsch cyclization to form a crucial intermediate, thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5‐ɑ]pyridine. nih.gov

The final and critical step is the acid-mediated denitrogenative transformation of this fused 1,2,3-triazole intermediate. nih.govresearchgate.net This reaction allows for the synthesis of various thieno[2,3-c]pyridine derivatives in good yields. nih.gov The process is advantageous as it avoids the use of metal catalysts, which can be expensive and lead to toxic residues. kuleuven.be This method is also cost-effective and utilizes simple, readily available reactants. kuleuven.be

The denitrogenative transformation proceeds through a nucleophilic insertion mechanism. nih.govkuleuven.be This allows for the introduction of various functional groups at the 7-position of the thieno[2,3-c]pyridine core. For instance, reacting the triazole intermediate with different alcohol nucleophiles, including methanol (B129727), primary and secondary alcohols, and phenols, results in the formation of 7-(substituted methyl)thieno[2,3-c]pyridine derivatives. nih.gov Furthermore, the use of tetrabutylammonium (B224687) bromide under similar conditions can yield the corresponding 7-bromomethyl analog. nih.gov

When liquid carboxylic acids are used as both the solvent and the nucleophile at elevated temperatures, the reaction yields thieno[2,3-c]pyridine-7-ylmethyl ester derivatives. nih.gov An alcohol derivative can also be synthesized by reacting the intermediate with aqueous sulfuric acid. nih.gov This synthetic strategy has also been extended to include nitrile compounds as nucleophiles, leading to imidazo[1,5‐ɑ]thieno[2,3-c]pyridine derivatives through a transannulation mechanism. nih.govkuleuven.be

The following table summarizes the synthesis of various thieno[2,3-c]pyridine-7-ylmethyl ester derivatives through the acid-mediated denitrogenative ring-opening of the thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5‐ɑ]pyridine intermediate with different carboxylic acids. nih.gov

ProductAcid ReagentReaction Time (h)Yield (%)
Thieno[2,3-c]pyridin-7-ylmethanol1 M H₂SO₄/H₂O372
Thieno[2,3-c]pyridin-7-ylmethyl formateFormic acid181
Thieno[2,3-c]pyridin-7-ylmethyl acetateAcetic acid185
Thieno[2,3-c]pyridin-7-ylmethyl propionatePropionic acid282
Thieno[2,3-c]pyridin-7-ylmethyl isobutyrateIsobutyric acid378
Thieno[2,3-c]pyridin-7-ylmethyl pivalatePivalic acid375

Molecular Mechanisms and Biological Activities of Thieno 2,3 C Pyridine 4 Carboxylic Acid Derivatives

Anti-inflammatory Activities through Mechanistic Pathways

Derivatives of the thienopyridine and thienopyrimidine core structures have demonstrated notable anti-inflammatory effects by targeting key enzymes in inflammatory pathways. Research has shown that these compounds can act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes critical to the biosynthesis of eicosanoids, which are lipid mediators of inflammation. researchgate.net

Studies on 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivatives revealed compounds with anti-inflammatory and analgesic activities comparable to the reference drug diclofenac (B195802) sodium. derpharmachemica.com Molecular docking studies suggested that some of these compounds may exert their effects by binding to the active site of COX-2. derpharmachemica.com Further investigations into thieno[2,3-b]pyridine (B153569) derivatives identified compounds with potency higher than ibuprofen (B1674241) in rat paw edema models, reinforcing their potential as anti-inflammatory agents. researchgate.net The mechanism for some derivatives is also linked to the inhibition of IκB kinase (IKK), a complex that plays a crucial role in activating the NF-κB inflammatory signaling pathway. biosynth.com Additionally, certain thieno(2,3-c)pyridine derivatives have been identified as inhibitors of COT kinase (also known as Tpl2/MAP3K8), which is pivotal in the production of pro-inflammatory cytokines like TNF-alpha. researchgate.net

Table 1: Anti-inflammatory Activity of Selected Thienopyridine Derivatives

Compound Class Target Enzyme(s) Observed Effect Reference
Thieno[2,3-b]pyridine Derivatives COX-1, COX-2, 5-LOX Potency higher than ibuprofen in rat paw oedema model. researchgate.net
3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid Derivatives COX-2 Activity similar to diclofenac sodium. derpharmachemica.com
Thieno[2,3-b]pyridine-2-carboxylic acid IκB kinase (IKK) Potential inhibition of IKK. biosynth.com
Thieno(2,3-c)pyridine Derivatives COT (Tpl2/MAP3K8) kinase Identified as potential inhibitors. researchgate.net

Antimicrobial Activities and Target Inhibition

The thienopyridine and thienopyrimidine scaffolds are recognized for their significant antimicrobial properties, demonstrating efficacy against a range of bacterial and fungal pathogens.

Thienopyrimidine derivatives have shown considerable antibacterial activity. Specifically, thieno[2,3-d]pyrimidinediones demonstrated potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values in the 2–16 mg/L range. nih.gov However, their activity against Gram-negative bacteria was generally weaker. nih.gov

Other studies on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have also reported moderate antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species. japsonline.com Amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acid have been synthesized and tested, with some showing a broad spectrum of activity. For instance, 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide exhibited a notable MIC value against Pseudomonas aeruginosa. uran.ua Similarly, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against strains of S. aureus and B. subtilis. pensoft.net

Table 2: Antibacterial Activity (MIC) of Selected Thienopyrimidine Derivatives

Compound Class Gram-positive Bacteria MIC (mg/L) Gram-negative Bacteria MIC (mg/L) Reference
Thieno[2,3-d]pyrimidinediones (Compounds 1 & 2) MRSA, VRSA, VISA, VRE 2-16 E. aerogenes 8->32 nih.gov
Thieno[2,3-b]pyridines (8a-h) S. aureus, B. subtilis Moderate Activity E. coli, P. aeruginosa Moderate Activity japsonline.com
Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid (2c, 2g, 2h) Not specified Not specified P. aeruginosa Active (MIC not specified for all) uran.ua
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides S. aureus, B. subtilis Good Activity P. aeruginosa Moderate Activity pensoft.net

The antifungal potential of thienopyrimidine derivatives has also been explored. pensoft.net Studies have shown that certain compounds possess activity against clinically relevant fungi. For example, some pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines displayed moderate antifungal properties against Candida albicans and Cryptococcus neoformans. researchgate.net In broader screenings for antifungal agents, compounds with different heterocyclic cores have been identified. While not thienopyridines, compounds like 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one have shown fungicidal activity against C. albicans, including resistant strains, and can inhibit biofilm formation. nih.govresearchgate.net Bioassay-guided fractionation of extracts from Acrocarpospora punica yielded compounds with mild to moderate antifungal activity against Aspergillus niger and Candida albicans. nih.gov

Table 3: Antifungal Activity of Selected Heterocyclic Compounds

Compound Class/Name Target Fungi Observed Effect Reference
Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines Candida albicans Moderate growth inhibition. researchgate.net
Acrocarposporins Aspergillus niger, Candida albicans Mild to moderate antifungal activity (inhibition zones reported). nih.gov
1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) Candida albicans Fungicidal activity, inhibition of biofilm formation. nih.govresearchgate.net

A key molecular mechanism for the antimicrobial action of thienopyrimidine derivatives is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). pensoft.net This enzyme is essential for bacterial protein synthesis and is a validated target for antibacterial drug development. Docking studies have shown that pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid can potentially bind to the TrmD enzyme from P. aeruginosa. uran.uauran.ua These in silico findings support the observed antimicrobial activity and suggest that the thienopyrimidine scaffold serves as a privileged structure for TrmD inhibitors. uran.uapensoft.net

Anticancer Activities and Kinase Inhibition

Derivatives based on the thienopyridine and thienopyrimidine frameworks are prominent in oncology research, primarily due to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell survival and proliferation. Several 5-bromo-thieno[2,3-b]pyridine derivatives have been synthesized and evaluated as Pim-1 inhibitors. tandfonline.comcu.edu.eg Among these, compound 5b (structure not shown) displayed moderate inhibitory activity with an IC₅₀ value of 12.71 μM. tandfonline.comcu.edu.eg

Protein Kinase CK2: Protein Kinase CK2 is another serine/threonine kinase that is constitutively active in cancer cells, promoting cell growth and suppressing apoptosis. nih.gov A series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids were synthesized and found to be potent and selective inhibitors of human protein kinase CK2. medchem.org.uanih.gov The most active compound, TTP22 (3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid), exhibited an IC₅₀ of 0.1 μM and was shown to be an ATP-competitive inhibitor. medchem.org.ua

PI3K (p110α): The phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancers. The p110α isoform of PI3K is a common target for cancer therapy. Morpholine-based thieno[2,3-d]pyrimidine (B153573) derivatives have been designed as anti-PI3K agents. nih.gov While many compounds were synthesized, compound VIb (a meta-hydroxyl substituted derivative) showed potent activity against multiple cancer cell lines, and compound IIIk showed moderate inhibitory activity (48%) against the PI3Kγ isoform, though specific p110α data for all compounds was part of a broader screen. nih.gov Other research has pointed to thieno[2,3-b]pyridines as inhibitors of phosphoinositide phospholipase C (PI-PLC), which is also involved in cancer cell signaling. mdpi.com

Modulation of Cellular Pathways involved in Cell Growth and Apoptosis

Thienopyridine derivatives have been shown to influence fundamental cellular processes such as cell cycle progression and programmed cell death (apoptosis). Research into these compounds has revealed their potential to act as anticancer agents by disrupting the mechanisms that allow cancer cells to proliferate uncontrollably.

One study investigated a newly synthesized thieno[2,3-b]pyridine derivative, (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, for its effects on breast cancer cell lines. nih.gov Treatment with this compound led to a significant increase in apoptosis in both MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov In the MDA-MB-231 line, a notable rise was observed in early, late, and total apoptosis. nih.gov For the MCF-7 cell line, the increase was significant for late and total apoptosis. nih.gov

Further research on another thieno[2,3-b]pyridine derivative, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, demonstrated significant cytotoxic effects on ovarian cancer cell lines SK-OV-3 and OVCAR-3. nih.gov Treatment with this compound resulted in a statistically significant increase in both early and late apoptosis, indicating that it initiates programmed cell death through the apoptotic pathway. nih.gov Some thieno[2,3-c]pyridine (B153571) derivatives have also been found to induce cell death through mechanisms other than apoptosis, such as by causing G2 phase arrest in the cell cycle, which inhibits cell cycle progression. researchgate.net

These findings highlight the role of thienopyridine derivatives in modulating key pathways that control cell survival and proliferation, marking them as a promising area for the development of novel anticancer therapies.

Table 1: Effect of Thieno[2,3-b]pyridine Derivatives on Apoptosis in Cancer Cell Lines

Compound Cell Line Effect Reference
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide MDA-MB-231 Significant increase in early, late, and total apoptosis nih.gov
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide MCF-7 Significant increase in late and total apoptosis nih.gov

Inhibition of Hepatic Gluconeogenesis

Derivatives of the thienopyridine core structure have been identified as potent inhibitors of hepatic gluconeogenesis, the process of generating glucose in the liver. This inhibitory action presents a promising strategy for the management of type 2 diabetes mellitus (T2DM), a metabolic disorder characterized by high blood sugar levels. researchgate.netnih.gov

A study identified a new class of thieno[2,3-b]pyridine derivatives as inhibitors of hepatic gluconeogenesis through a cell-based screening process. researchgate.netnih.gov Structure-activity relationship (SAR) studies led to the discovery of compounds with improved potency, such as 8e (IC₅₀ = 16.8 μM) and 9d (IC₅₀ = 12.3 μM), which demonstrated potent inhibition of glucose production in the liver. researchgate.netnih.gov

The mechanism of action for compound 8e was found to involve the reduction of mRNA transcription levels of key gluconeogenic genes. researchgate.netnih.gov Specifically, it downregulates the expression of glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK). researchgate.netnih.gov Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have also been reported as inhibitors of hepatic gluconeogenesis. nih.gov This targeted inhibition of essential enzymes in the gluconeogenesis pathway underscores the therapeutic potential of these compounds for metabolic diseases.

Table 2: Inhibition of Hepatic Glucose Production by Thieno[2,3-b]pyridine Derivatives

Compound IC₅₀ (μM) Mechanism of Action Reference
DMT (Hit compound) 33.8 Inhibition of hepatic glucose production researchgate.netnih.gov
8e 16.8 Reduces mRNA expression of G6Pase and PEPCK researchgate.netnih.gov

| 9d | 12.3 | Potent inhibition of hepatic glucose production | researchgate.netnih.gov |

Antiviral Activities against Specific Viral Strains (e.g., Herpes simplex virus type 1, HIV, Hepatitis C virus)

The thienopyridine scaffold has been explored for its antiviral properties, with various derivatives showing activity against a range of human viruses. nih.gov

Herpes Simplex Virus Type 1 (HSV-1): Several new 4-(phenylamino)thieno[2,3-b]pyridines have been synthesized and tested for their efficacy against HSV-1. researchgate.net In these studies, compound 6a demonstrated a significant 86% inhibition, indicating that this class of compounds possesses notable antiviral potency. researchgate.net The antiviral activity of the thieno[2,3-b]pyridine derivative system has been previously described, suggesting its potential as a template for new anti-HSV-1 agents. nih.gov

Human Immunodeficiency Virus (HIV): Certain thienopyridine derivatives have been developed as anti-HIV agents. nih.gov The structural similarities between thienopyridine-based compounds and other antiviral agents suggest that this scaffold could be a valuable starting point for designing novel drugs. For instance, the pyrazolo[3,4-b]pyridine derivatives, which are structurally related, have been identified as non-nucleoside analog inhibitors of the HIV-1 reverse transcriptase enzyme. nih.gov This opens the possibility of developing thienopyridine derivatives that could potentially target both HIV-1 and opportunistic pathogens like HSV-1. nih.gov

Hepatitis C Virus (HCV): Thienopyridine derivatives have also been identified as inhibitors of the Hepatitis C virus. nih.gov While the broader field of anti-HCV research has led to the approval of direct-acting antiviral (DAA) agents like telaprevir (B1684684) and boceprevir, the search for new compounds continues due to factors like cost and potential resistance. nih.govnih.gov The activity of thienopyridines in this area suggests they could contribute to the development of alternative or combination therapies targeting different stages of the HCV lifecycle. nih.gov

Other Mechanistic Insights into Biological Interactions (e.g., Calcium Channel Antagonism, Inhibition of Cell Adhesion Molecule Expression)

Beyond their effects on cell growth and viral replication, thienopyridine derivatives exhibit other biological activities through various mechanistic interactions.

Inhibition of Cell Adhesion Molecule Expression: The process of cancer metastasis involves the adhesion of cancer cells to the vascular endothelium, a step often mediated by selectins and their ligands. nih.gov A specific thieno[2,3-b]pyridine derivative has been shown to target breast cancer cells expressing CD15s, a key ligand for E-selectin. nih.gov By influencing the expression of such adhesion molecules, these compounds could potentially interfere with the metastatic cascade. The study showed that the compound lowered the expression of CD15s in certain cancer cell subpopulations, suggesting a potential mechanism for inhibiting cancer spread. nih.gov

Calcium Channel Antagonism: While the primary focus has been on other targets, related heterocyclic compounds have demonstrated activity as calcium channel blockers. For example, a series of novel dihydropyrimidine (B8664642) derivatives were identified as potent calcium channel blockers with significant antihypertensive activity. nih.gov Although these are not thienopyridines, the study of related heterocyclic systems provides insights into the broad pharmacological potential of such core structures. The thieno[2,3-b]pyridine scaffold itself is known to modulate a wide array of molecular targets, including G protein-coupled receptors and various kinases, indicating its versatility in biological interactions. nih.gov

Structure Activity Relationship Sar and Computational Studies of Thieno 2,3 C Pyridine 4 Carboxylic Acid Analogs

Correlating Structural Features with Observed Biological Activity

The biological activity of thieno[2,3-c]pyridine (B153571) derivatives is intrinsically linked to their structural characteristics. SAR studies aim to decipher these connections by systematically modifying the core scaffold and evaluating the resulting impact on their therapeutic effects.

Research into thieno[2,3-c]pyridine derivatives has demonstrated that the type and placement of substituents on the heterocyclic core are critical determinants of their biological function, particularly as anticancer agents targeting Heat Shock Protein 90 (Hsp90). nih.govmdpi.com A series of synthesized thieno[2,3-c]pyridine derivatives, 6(a-k), were evaluated for their anticancer potential. nih.gov

Table 1: Anticancer Activity of Key Thieno[2,3-c]pyridine Analogs

The three-dimensional arrangement of a molecule (its conformation) is crucial for its ability to bind to a biological target. The bioactive conformation is the specific spatial arrangement that a molecule adopts when it interacts with its target to elicit a biological response. While detailed studies focusing solely on the conformational preferences of Thieno[2,3-c]pyridine-4-carboxylic acid analogs are not extensively documented, molecular docking simulations implicitly explore this aspect. These computational techniques model various possible conformations of a ligand within the target's binding site to identify the most energetically favorable pose, which is presumed to be the bioactive conformation. For thieno[2,3-c]pyridine derivatives targeting Hsp90, the predicted binding modes from docking studies suggest the specific conformation required to fit within the protein's active site. nih.gov

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational tool used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the target protein). This method is instrumental in understanding the molecular basis of a drug's mechanism of action.

In silico molecular docking analyses have been performed to elucidate the binding of thieno[2,3-c]pyridine derivatives to their molecular targets, such as Hsp90. nih.govmdpi.com These studies aim to understand the binding mode and identify the key amino acid residues ("hotspots") within the protein's binding pocket that are essential for the interaction. The results of these docking studies indicated crucial molecular interactions between the synthesized ligands and the Hsp90 target. nih.gov By identifying these key interactions, researchers can better understand why certain compounds, like 6i , are more potent than others and can use this information to design new analogs with improved binding characteristics.

A primary goal of molecular docking is to predict how a ligand will bind to its target and to estimate the strength of this interaction, known as binding affinity. For thieno[2,3-c]pyridine analogs, docking studies were executed using the X-ray crystal structure of Hsp90 to derive a plausible binding mode. nih.govmdpi.com The calculations provide a model of the ligand-protein complex, showing the specific orientation of the ligand in the binding site and the non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the complex. These predicted binding modes help to rationalize the observed biological activities and guide further optimization of the lead compounds. nih.gov

Quantum Chemical and Molecular Dynamics Simulations

While SAR and molecular docking provide valuable static pictures of ligand-target interactions, quantum chemical calculations and molecular dynamics (MD) simulations offer a more dynamic and detailed understanding. Quantum chemical methods can be used to calculate the electronic properties of molecules, such as charge distribution and orbital energies, which are fundamental to their reactivity and interaction capabilities. MD simulations, on the other hand, can model the movement of the ligand-protein complex over time, providing insights into the stability of binding modes, the role of solvent molecules, and conformational changes that may occur upon binding.

Currently, specific research articles detailing comprehensive quantum chemical calculations or molecular dynamics simulations for this compound analogs are not prominently available in the reviewed scientific literature. Such studies would represent a valuable future direction to further refine the understanding of their mechanism of action and to enhance the rational design of new, more effective derivatives.

Electronic Structure Analysis and Reactivity Prediction (e.g., Electrophilic Substitution)

The electronic structure of the thieno[2,3-c]pyridine core is a primary determinant of its chemical reactivity. The fusion of an electron-rich thiophene (B33073) ring with an electron-deficient pyridine (B92270) ring creates a unique electronic landscape. The pyridine ring, being aromatic and electron-deficient, influences the molecule's interactions with biological targets. nih.gov This electron deficiency, particularly due to the nitrogen atom, generally deactivates the pyridine ring towards electrophilic aromatic substitution (EAS).

In EAS reactions involving pyridine, substitution preferentially occurs at the C-3 position (meta to the nitrogen). pearson.com This preference is because the intermediates formed during substitution at C-2 (ortho) or C-4 (para) are significantly destabilized, as one of the resonance structures places a positive charge on the highly electronegative nitrogen atom. pearson.com For the thieno[2,3-c]pyridine system, this inherent reactivity pattern of the pyridine ring is a critical consideration.

Computational studies on structurally related thieno[2,3-b]pyridines utilize Molecular Electrostatic Potential (MEP) maps to visualize electron density distribution and predict reactivity. mdpi.com For instance, the presence of electron-withdrawing groups like a cyano (-CN) group can create regions of low electron density (positive potential), making them susceptible to nucleophilic attack or favoring interactions with electron-rich areas of a biological target. mdpi.com Conversely, electron-donating groups would increase the electron density on the ring system, potentially altering the preferred sites of electrophilic attack. The carboxylic acid group at the C-4 position further influences the electronic properties, acting as a deactivating group and directing incoming electrophiles.

Compound ClassKey Electronic FeaturePredicted Reactivity
PyridineElectron-deficient ringSubstitution at C-3 is favored in EAS reactions. pearson.com
Substituted ThienopyridinesVariable electron density based on substituentsElectron-withdrawing groups create low electron density regions, influencing interactions. mdpi.com
Pyridine Carboxylic AcidsAromatic core with deactivating groupThe carboxylic group contributes polarity and can coordinate with metal ions. nih.gov

Investigation of Non-Covalent Interactions and Molecular Stability (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The molecular stability and crystal packing of this compound and its analogs are governed by a network of non-covalent interactions. The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the pyridine nitrogen and the carbonyl and hydroxyl oxygens) allows for the formation of robust supramolecular structures. nih.govresearchgate.net

The most prominent interaction is the hydrogen bond between the carboxylic acid group and the nitrogen atom of the pyridine ring, which is a classic and strong interaction observed in co-crystals of similar compounds. researchgate.netnih.gov This can lead to the formation of specific, stable three-molecule aggregates or extended linear tapes in the crystal lattice. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govjocpr.com This method is instrumental in drug discovery for predicting the activity of new compounds, optimizing lead structures, and reducing the need for extensive animal testing. nih.govjocpr.com

For derivatives of thienopyridines and related heterocycles, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These models generate a mathematical relationship between the physicochemical properties (descriptors) of a series of molecules and their measured biological activity. researchgate.net

In a typical QSAR study on related thieno-pyrimidine derivatives, a dataset of compounds with known inhibitory activities is aligned. mdpi.com Then, various fields (steric, electrostatic, hydrophobic, etc.) around the molecules are calculated. The resulting models are validated statistically to ensure they are robust and have predictive power. Key statistical parameters include the leave-one-out cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. mdpi.com

These models provide contour maps that visualize which regions around the molecule are favorable or unfavorable for activity. For example, a CoMFA map might show that bulky, electron-withdrawing substituents are favored in one region, while hydrogen bond donors are preferred in another, providing clear guidance for designing new, more potent analogs. mdpi.com

Table: Statistical Validation of 3D-QSAR Models for Structurally Related Thieno-pyrimidine Derivatives

Model q² (Cross-validated correlation coefficient) r² (Determination coefficient) Application
CoMFA 0.818 0.917 Predicting inhibitory activity against Triple Negative Breast Cancer. mdpi.com
CoMSIA 0.801 0.897 Identifying key structural features for biological activity. mdpi.com

Future Directions and Emerging Research Avenues for Thieno 2,3 C Pyridine 4 Carboxylic Acid Research

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing Thieno[2,3-c]pyridine-4-carboxylic acid and its derivatives is geared towards the adoption of greener, more efficient, and versatile chemical strategies. Traditional synthetic methods, while effective, often involve harsh conditions or metal catalysts, prompting a shift towards more sustainable alternatives.

Emerging research is focused on metal-free synthetic pathways, such as the denitrogenative transformation of fused 1,2,3-triazole compounds, which offers a less toxic and more cost-effective approach to constructing the thieno[2,3-c]pyridine (B153571) core. nih.gov Another promising area is the application of multicomponent reactions like the Gewald reaction, which allows for the assembly of tetrahydrothienopyridines in a single step from simple precursors. igi-global.com This method is highly valued for its atom economy and efficiency.

Furthermore, the principles of green chemistry are being integrated through the use of novel catalytic systems. For instance, the use of combined nano zinc oxide and titanium dioxide (nano ZnO–TiO2) as a catalyst has been reported for the synthesis of related thieno[2,3-c]pyridine derivatives, often in conjunction with microwave-assisted synthesis to reduce reaction times and energy consumption. oiccpress.comwjarr.com These approaches not only enhance the sustainability of the synthesis but also open up possibilities for creating diverse libraries of compounds for biological screening.

Table 1: Comparison of Synthetic Methodologies for Thieno[2,3-c]pyridine Scaffolds

Synthetic Strategy Key Features Advantages Reference(s)
Gewald Reaction Multicomponent reaction involving a ketone, an active methylene (B1212753) nitrile, and elemental sulfur. High atom economy, operational simplicity, access to highly substituted systems. igi-global.com
Metal-Free Denitrogenative Transformation Involves the cyclization and subsequent nitrogen extrusion from a 1,2,3-triazole intermediate. Avoids heavy metal catalysts, milder reaction conditions. nih.gov
Nano-particle Catalysis (e.g., nano-ZnO) Utilizes heterogeneous nanocatalysts, often with microwave irradiation. Environmentally benign, catalyst reusability, enhanced reaction rates. oiccpress.comwjarr.com

| Pictet-Spengler Type Cyclization | Cyclization of a 2-thienylethylamine with an aldehyde. | Effective for forming the pyridine (B92270) ring onto a thiophene (B33073) precursor, often under mild conditions. | igi-global.com |

Exploration of Untapped Biological Targets and Signaling Pathways

While this compound has been utilized in the development of inhibitors for targets like the SARS-CoV-2 main protease, the broader thieno[2,3-c]pyridine scaffold shows potential against a wide array of biological targets, suggesting numerous untapped avenues for future research. acs.org

One major area of interest is in oncology. Derivatives of the thieno[2,3-c]pyridine core have been identified as potent inhibitors of several key proteins implicated in cancer progression:

Heat shock protein 90 (Hsp90): This molecular chaperone is crucial for the stability and function of many oncoproteins. Thieno[2,3-c]pyridine derivatives have been designed as Hsp90 inhibitors, showing potential as broad-spectrum anticancer agents. mdpi.comresearchgate.net

CYP17: This enzyme is a key player in androgen biosynthesis, making it a critical target in prostate cancer. Novel benzothieno[2,3-c]pyridines have been developed as non-steroidal CYP17 inhibitors, demonstrating potent anti-prostate cancer activity. tandfonline.comnih.gov

COT kinase (Tpl2): This kinase is a key regulator of the inflammatory response through the MAP kinase pathway and is implicated in both inflammation and cancer. nih.gov Selective thieno[2,3-c]pyridine inhibitors of COT kinase have been identified, highlighting their potential in treating inflammatory diseases and certain cancers. nih.govresearchgate.net

G protein-coupled receptor kinase 2 (GRK2): This kinase is involved in cardiovascular function and other signaling pathways. The thieno[2,3-c]pyridine scaffold has been used to develop potent and highly ligand-efficient GRK2 inhibitors. researchgate.net

Beyond oncology, the scaffold has shown promise in other therapeutic areas. For instance, tetrahydrothieno[2,3-c]pyridine derivatives have been developed as selective antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1), indicating potential for the treatment of neuropathic pain. bohrium.com The inhibition of cell adhesion molecule expression by certain derivatives also points towards applications in treating chronic inflammatory diseases. researchgate.net Future research will likely focus on exploring these and other signaling pathways, such as those involved in neurodegenerative and infectious diseases, to fully realize the therapeutic potential of this versatile scaffold. google.com

Integration of Advanced Computational Approaches for Rational Design

The rational design of novel drug candidates based on the this compound scaffold is increasingly being accelerated by advanced computational methods. These in silico techniques allow for the efficient screening of virtual libraries and the prediction of molecular properties, guiding synthetic efforts towards compounds with higher probabilities of success.

Molecular docking is a key computational tool used to predict the binding orientation and affinity of a ligand to its target protein. This has been successfully applied in the design of thieno[2,3-c]pyridine derivatives as inhibitors of Hsp90 and CYP17. mdpi.comtandfonline.com For example, in the hit-to-lead optimization of SARS-CoV-2 Mpro inhibitors, virtual libraries based on amide coupling with this compound were enumerated and docked into the enzyme's active site to prioritize molecules for synthesis. acs.org

Beyond docking, computational approaches are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. tandfonline.com Predicting factors like oral bioavailability and metabolic stability early in the design process helps to eliminate compounds that are likely to fail in later stages of drug development. The integration of these computational predictions with high-throughput synthesis and biological testing creates a powerful cycle for accelerating drug discovery. acs.org Future research will likely see the increased use of more advanced techniques like molecular dynamics simulations to understand the dynamic interactions between ligands and their targets, and machine learning models to predict biological activity and off-target effects.

Table 2: Application of Computational Approaches in Thieno[2,3-c]pyridine Research

Computational Method Application Research Area Reference(s)
Molecular Docking Predicting binding modes and prioritizing compounds for synthesis. Hsp90 Inhibition, CYP17 Inhibition, SARS-CoV-2 Mpro Inhibition acs.orgmdpi.comtandfonline.com
ADME Prediction In silico evaluation of drug-likeness, oral bioavailability, and metabolic stability. CYP17 Inhibition, Hsp90 Inhibition researchgate.nettandfonline.com
Virtual Screening Screening large virtual libraries of derivatives against a biological target. Hsp90 Inhibition acs.org

| Binding Free Energy Calculations | Estimating the strength of the ligand-protein interaction. | SARS-CoV-2 Mpro Inhibition | acs.org |

Strategic Role as a Precursor in the Construction of Complex Molecular Architectures

This compound and related structures are not merely end-products but also serve as strategic precursors for building more complex and diverse molecular architectures. The inherent functionality of the carboxylic acid group and the potential for substitution on both the thiophene and pyridine rings make it a versatile synthetic building block. igi-global.com

Its primary role as a precursor is evident in its use in fragment-based drug discovery and library synthesis. The carboxylic acid moiety is readily converted into amides, esters, and other functional groups, allowing for the systematic exploration of chemical space around a biological target. This has been demonstrated in the generation of libraries of potential SARS-CoV-2 Mpro inhibitors through amide coupling reactions. acs.org

Moreover, the thieno[2,3-c]pyridine core can be a starting point for the synthesis of poly-fused heterocyclic systems. igi-global.com Through strategic functionalization and subsequent cyclization reactions, more rigid and structurally complex molecules can be constructed. These complex architectures can offer improved binding affinity and selectivity for their biological targets. Future research in this area will likely explore novel cascade reactions or multicomponent reactions that use the thieno[2,3-c]pyridine scaffold as a foundation to rapidly build molecular complexity, leading to the discovery of compounds with unique pharmacological profiles. scielo.br

Q & A

Q. What synthetic methodologies are commonly employed to prepare thieno[2,3-c]pyridine-4-carboxylic acid derivatives?

this compound derivatives are synthesized via cyclization strategies using 2-aminothiophene precursors. For example:

  • Modified Niementowski reaction : Heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C yields thienopyrimidine scaffolds, which can be further functionalized .
  • Peptide coupling : Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid are synthesized via acylation of 2- or 4-aminopyridine fragments, enabling antimicrobial activity optimization .
  • Formylation and cyclization : 3,5-dichloropyridine-4-carbaldehyde reacts with 4-bromophenol and methyl 2-mercaptoacetate under Cs₂CO₃ catalysis to form thieno[2,3-c]pyridine carboxylates .

Q. How are this compound derivatives characterized structurally?

  • X-ray crystallography : Resolves bond angles and torsional disorders (e.g., C–C bond lengths ≈ 1.39–1.47 Å in 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid) .
  • NMR spectroscopy : DEPT, 2D NMR, and HRMS are used to confirm substituent positions and stereochemistry in ethyl 2-(aryloxo)thieno[2,3-b]pyridine carboxylates .
  • Elemental analysis : Validates purity and stoichiometry, particularly in antimicrobial thienopyrimidine amides .

Advanced Research Questions

Q. How can computational docking studies inform the design of thieno[2,3-c]pyridine derivatives with enhanced bioactivity?

  • Target identification : Docking studies against microbial enzymes (e.g., Staphylococcus aureus DNA gyrase) reveal key interactions:
    • Pyridyl amides form hydrogen bonds with Arg-121 (bond distance: 2.8–3.1 Å) and hydrophobic interactions with Phe-105 .
    • Suboptimal binding (e.g., lack of π-π stacking with Tyr-109) explains reduced activity in derivatives lacking aryl substituents .
  • Validation : MD simulations (100 ns) assess binding stability, with RMSD < 2.0 Å indicating robust target engagement .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Comparative SAR analysis :
    • Antimicrobial activity : Electron-withdrawing groups (e.g., -NO₂) at C-3 enhance activity against E. coli (MIC: 8 µg/mL) but reduce potency against C. albicans due to altered membrane permeability .
    • Cytotoxicity : Cyclopropyl substituents at C-7 reduce off-target effects in multidrug-resistant cancer cells (IC₅₀: 12 µM vs. 45 µM for non-substituted analogs) .
  • In silico ADMET profiling : Predicts metabolic stability (e.g., CYP3A4 inhibition risks in halogenated derivatives) to prioritize candidates .

Q. How can reaction conditions be optimized to improve yields in thieno[2,3-c]pyridine synthesis?

  • Catalyst screening : Palladium/copper catalysts enhance cyclization efficiency in aryl-substituted derivatives (yield: 78% vs. 45% without catalysts) .
  • Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility of intermediates during formylation steps .
  • Temperature control : Refluxing with POCl₃ at 110°C minimizes side products in 4-chlorothieno[2,3-d]pyrimidine synthesis .

Q. What role do substituent modifications play in modulating biological activity?

  • Aryloxy groups : 4-Bromophenoxy derivatives exhibit dual antimicrobial and anti-inflammatory activity (IC₅₀ for E-selectin inhibition: 0.8 µM) .
  • Carboxamide vs. ester : Methyl esters show higher bioavailability (logP: 2.1) compared to carboxylic acids (logP: -0.3), but acids exhibit stronger target binding (ΔG: -9.2 kcal/mol vs. -7.5 kcal/mol) .
  • Fluorine substitution : 3-Fluoroanilino derivatives improve metabolic stability (t₁/₂: 4.2 h in human liver microsomes) .

Methodological Guidance

Q. How to address crystallographic disorder in thieno[2,3-c]pyridine derivatives?

  • Twinned crystals : Refine using SHELXL with HKLF5 format, applying BASF parameters to model disorder (e.g., C13/C13′ in 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid) .
  • Thermal ellipsoid analysis : Identify anisotropic displacement parameters (Ueq > 0.08 Ų) to exclude unstable conformers .

Q. What analytical techniques validate the purity of synthetic intermediates?

  • HPLC-MS : Use C18 columns (ACN/water gradient) to detect impurities < 0.5% in pyridyl amides .
  • TLC monitoring : Employ silica gel 60 F₂₅₄ plates with EtOAc/hexane (3:7) to track acylation progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.